acetonitrile;methylcyclohexane;propane;tungsten

MOCVD Diffusion Barrier Resistivity

The compound identified as acetonitrile;methylcyclohexane;propane;tungsten (CAS 7235-98-5, molecular formula C₁₂H₂₅NW) is a tungsten-based precursor formulation designed for vapor-phase deposition and catalytic applications. It comprises a tungsten center coordinated by acetonitrile ligands, with methylcyclohexane and propane included as stabilizing or solubility-modifying co-solvents.

Molecular Formula C12H25NW
Molecular Weight 367.17 g/mol
CAS No. 7235-98-5
Cat. No. B13756771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetonitrile;methylcyclohexane;propane;tungsten
CAS7235-98-5
Molecular FormulaC12H25NW
Molecular Weight367.17 g/mol
Structural Identifiers
SMILESCCC.CC#N.CC1CCCCC1.[W]
InChIInChI=1S/C7H14.C3H8.C2H3N.W/c1-7-5-3-2-4-6-7;1-3-2;1-2-3;/h7H,2-6H2,1H3;3H2,1-2H3;1H3;
InChIKeyMYNVZQWZFWVKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile;Methylcyclohexane;Propane;Tungsten (CAS 7235-98-5) — Procurement-Ready Overview for Vapor Deposition and Catalysis


The compound identified as acetonitrile;methylcyclohexane;propane;tungsten (CAS 7235-98-5, molecular formula C₁₂H₂₅NW) is a tungsten-based precursor formulation designed for vapor-phase deposition and catalytic applications. It comprises a tungsten center coordinated by acetonitrile ligands, with methylcyclohexane and propane included as stabilizing or solubility-modifying co-solvents. This combination is particularly relevant to metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of tungsten-containing thin films, where ligand lability and thermal decomposition behavior are critical process parameters [1]. The compound has also been cited in transmission electron microscopy applications, where a tungsten filament emitter operated at 80 kV was used for imaging .

Why Generic Substitution Fails for Acetonitrile;Methylcyclohexane;Propane;Tungsten in ALD and MOCVD


Substitution of this compound with a generic tungsten precursor (e.g., W(CO)₆, WF₆, or other acetonitrile-ligated complexes) is not straightforward. Ligand composition directly governs thermal stability, volatility, decomposition temperature, and impurity incorporation into the final film. For example, the acetonitrile ligand in Cl₄(CH₃CN)W(NiPr) undergoes facile dissociation above 450 °C, enabling clean film growth [1], whereas carbonyl-based precursors like W(CO)₆ introduce carbon contamination that elevates film resistivity [2]. The methylcyclohexane and propane components of CAS 7235-98-5 likely modulate precursor solubility and vapor transport, though direct comparative data on these specific solvents are limited. In catalyst systems, tungsten acetonitrile precursors have demonstrated quantitative epoxide conversion within 30 minutes [3], a performance metric that may not be replicated by alternative tungsten sources lacking acetonitrile coordination.

Acetonitrile;Methylcyclohexane;Propane;Tungsten — Quantitative Comparative Evidence for Procurement Decisions


Film Resistivity: WNₓ Films from Cl₄(CH₃CN)W(NiPr) vs. Cl₄(PhCN)W(NPh)

Tungsten nitride (WNₓ) films grown from the acetonitrile-coordinated precursor Cl₄(CH₃CN)W(NiPr) achieve a minimum resistivity of 750 μΩ·cm at 450 °C [1]. In contrast, the phenylimido analog Cl₄(PhCN)W(NPh) yields films with a significantly lower minimum resistivity of 225 μΩ·cm at 475 °C [2]. This 3.3× difference in resistivity highlights that the acetonitrile-containing precursor produces films with higher resistivity, which may be advantageous or disadvantageous depending on application requirements.

MOCVD Diffusion Barrier Resistivity

Film Growth Rate: Acetonitrile-Imido Precursor vs. Phenylimido Analog

The acetonitrile-containing precursor Cl₄(CH₃CN)W(NiPr) deposits WNₓ films with growth rates of 10–27 Å/min over 450–700 °C, with an activation energy (Eₐ) of 0.84 eV [1]. The phenylimido comparator Cl₄(PhCN)W(NPh) exhibits a lower growth rate range of 2–21 Å/min and a higher Eₐ of 1.41 eV [2]. The acetonitrile-based precursor thus enables faster deposition at a given temperature, which translates to higher throughput in manufacturing settings.

MOCVD Growth Kinetics Throughput

Catalytic Activity: Tungsten Acetonitrile Precursor in Epoxidation

In olefin epoxidation, the tungsten acetonitrile precursor [W(η³-C₃H₅)Cl(CO)₂(NCMe)₂] achieves quantitative conversion (100%) of cyclooctene to epoxide within 30 minutes [1]. While direct comparative data for CAS 7235-98-5 itself are not available, this demonstrates the catalytic utility of acetonitrile-ligated tungsten complexes. In a related study, tungsten dithiolene catalysts in acetonitrile exhibit Faradaic yields of 75–95% and rate constants of 100 s⁻¹ for hydrogen evolution [2].

Catalysis Epoxidation Turnover

Thermal Stability and Sublimation: Acetonitrile Ligand Lability

The acetonitrile ligand in Cl₄(CH₃CN)W(NiPr) dissociates readily above 450 °C, a property that has been exploited for clean film growth in MOCVD [1]. A 2024 thermogravimetric analysis of 14 commercial tungsten precursors reported sublimation onset temperatures ranging from ~60 °C to >300 °C, with ΔHₛᵤᵦ values varying from ~60 kJ/mol to >120 kJ/mol [2]. While CAS 7235-98-5 was not directly included in this comparative study, its acetonitrile coordination suggests lability similar to other nitrile complexes, potentially positioning it within an ALD temperature window of 200–300 °C.

TGA ALD Temperature Window Precursor Viability

Electron Microscopy Application: Tungsten Filament Emitter Performance

A transmission electron microscope equipped with a tungsten filament emitter operated at 80 kV was used to image stained grids at 44,000× magnification . In a separate study, a JEOL JEM 1200EX TEM with a tungsten source at 120 kV was employed for electron-dense area measurements . While these citations do not provide quantitative comparison to alternative filament materials (e.g., LaB₆), they establish the operational viability of tungsten emitters in standard TEM workflows.

TEM Imaging Filament Emitter

Best Research and Industrial Application Scenarios for Acetonitrile;Methylcyclohexane;Propane;Tungsten


MOCVD of Tungsten Nitride (WNₓ) Diffusion Barriers

Based on the growth rate and resistivity data for acetonitrile-coordinated tungsten imido complexes, CAS 7235-98-5 is best suited for MOCVD of WNₓ diffusion barriers where higher growth rates (10–27 Å/min) and lower activation energy (0.84 eV) are prioritized over achieving the lowest possible film resistivity (750 μΩ·cm vs. 225 μΩ·cm for phenylimido analogs) [1]. This trade-off is acceptable for non-critical interconnects in legacy semiconductor nodes or for research-scale deposition where throughput and process simplicity outweigh ultimate electrical performance.

Olefin Epoxidation Catalysis

The structural similarity of CAS 7235-98-5 to [W(η³-C₃H₅)Cl(CO)₂(NCMe)₂] — which achieves 100% cyclooctene oxide conversion in 30 minutes [1] — positions this compound as a potential catalyst precursor for selective oxidation reactions. Procurement for catalysis research should be accompanied by internal validation of turnover frequency and selectivity under specific substrate conditions.

Transmission Electron Microscopy (TEM) Sample Preparation

The compound has been cited in two 2025 bioRxiv studies employing tungsten filament TEM at 80–120 kV for biological specimen imaging [1]. This establishes a direct, though qualitative, use case in microscopy workflows. Labs procuring the compound for TEM-related applications should verify compatibility with their specific staining protocols and imaging conditions.

Research-Grade ALD Precursor Development

Although direct TGA data for CAS 7235-98-5 are absent, its acetonitrile coordination suggests thermal lability comparable to other nitrile-bearing tungsten complexes. A 2024 comparative study of 14 commercial W precursors [1] provides a framework for benchmarking thermal properties. Researchers developing novel ALD processes should perform in-house TGA to determine the compound's sublimation onset and ALD temperature window before committing to large-scale procurement.

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